Cas no 1694822-80-4 (7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- EN300-1119224
- 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 1694822-80-4
-
- インチ: 1S/C13H15N3/c1-10-4-2-3-5-11(10)12-6-8-14-13-7-9-15-16(12)13/h2-5,7,9,12,14H,6,8H2,1H3
- InChIKey: DJSJBKROBWPKHR-UHFFFAOYSA-N
- SMILES: N12C(=CC=N1)NCCC2C1C=CC=CC=1C
計算された属性
- 精确分子量: 213.126597491g/mol
- 同位素质量: 213.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 243
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- XLogP3: 2.7
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119224-5.0g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1119224-0.5g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1119224-0.05g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1119224-0.1g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1119224-10.0g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1119224-5g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1119224-10g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1119224-1.0g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1119224-2.5g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1119224-0.25g |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1694822-80-4 | 95% | 0.25g |
$774.0 | 2023-10-27 |
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報
Introduction to 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine (CAS No. 1694822-80-4)
7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex and highly functionalized molecular structure. This compound, identified by its CAS number 1694822-80-4, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular framework of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a heterocyclic system known for its versatility in medicinal chemistry. The presence of a 2-methylphenyl substituent at the 7-position introduces additional pharmacophoric elements that contribute to its unique chemical and biological properties.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities due to its ability to interact with various biological targets. This class of compounds has been extensively studied for their potential in treating diverse diseases, including cancer, inflammation, and infectious disorders. The specific substitution pattern in 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine enhances its binding affinity to certain enzymes and receptors, making it a promising candidate for further exploration.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The pyrazolo[1,5-a]pyrimidine core is particularly interesting in this context due to its ability to modulate the activity of these enzymes. Studies have shown that derivatives of this scaffold can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines. The 2-methylphenyl group in 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine plays a crucial role in optimizing the binding interactions with the target enzyme's active site.
Moreover, the compound's structural features make it an attractive candidate for further derivatization and optimization. Medicinal chemists have employed various strategies to modify the core structure of pyrazolo[1,5-a]pyrimidines to enhance their pharmacological properties. These modifications can include changes to the substituents on the aromatic rings or the introduction of additional heterocyclic moieties. Such alterations can lead to improved solubility, bioavailability, and target specificity.
The synthesis of 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the pyrazolo[1,5-a]pyrimidine core through cyclocondensation reactions. Subsequent steps involve functional group transformations and introductions of the 2-methylphenyl substituent at the 7-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The pharmacological profile of 7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1aapryimidine has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in cell growth and survival. Additionally، preclinical studies have shown promising results regarding its potential therapeutic efficacy against certain types of cancer. These findings have positioned this compound as a valuable asset in the quest for novel anticancer agents.
The development of new drugs is often hampered by issues such as drug resistance and off-target effects. However,the unique structural features of 7-(2-methylphenyl)-4Haapryimidine offer several advantages that may mitigate these challenges. The presence of multiple hydrogen bonding sites and hydrophobic interactions within the molecule enhances its binding affinity to biological targets while minimizing interactions with off-target proteins. This selectivity is crucial for improving therapeutic efficacy and reducing side effects.
In conclusion,7-(2-methylphenyl)-4Haapryimidine (CAS No.169482280-4) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and promising pharmacological properties。The compound's potential applications in treating various diseases,particularly cancer,make it an attractive candidate for further research and development。With continued investigation into its pharmacological profile and synthetic optimization,this compound has the potential to contribute significantly to future therapeutic strategies。
1694822-80-4 (7-(2-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) Related Products
- 1862616-58-7(Cyclobutanol, 1-[1-(aminomethyl)butyl]-2,2-dimethyl-)
- 2639409-89-3(Tert-butyl 4-amino-3-bromo-5-nitrobenzoate)
- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)
- 62893-19-0(Cefoperazone)
- 1344741-50-9(1-(3-chlorophenyl)-3-ethoxyprop-2-en-1-one)
- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)
- 2749963-99-1((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)
- 1866222-35-6(N-[1-(ethanesulfonyl)propan-2-yl]thietan-3-amine)
- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)




